4-Fluorodibenzo[b,d]furan-1-ol

Lipophilicity Drug-likeness ADME

4-Fluorodibenzo[b,d]furan-1-ol (CAS 1402004-55-0) is a polycyclic aromatic heterocycle belonging to the dibenzofuran class, characterized by a planar, fused tricyclic core (dibenzo[b,d]furan) bearing a fluorine atom at the 4-position and a hydroxyl group at the 1-position. The molecular formula is C₁₂H₇FO₂ and the molecular weight is 202.18 g/mol.

Molecular Formula C12H7FO2
Molecular Weight 202.18 g/mol
Cat. No. B12956931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorodibenzo[b,d]furan-1-ol
Molecular FormulaC12H7FO2
Molecular Weight202.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CC(=C3O2)F)O
InChIInChI=1S/C12H7FO2/c13-8-5-6-9(14)11-7-3-1-2-4-10(7)15-12(8)11/h1-6,14H
InChIKeyKXRXMSZMVPTGPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluorodibenzo[b,d]furan-1-ol: Core Scaffold, Physicochemical Profile, and Comparator Landscape for Informed Procurement


4-Fluorodibenzo[b,d]furan-1-ol (CAS 1402004-55-0) is a polycyclic aromatic heterocycle belonging to the dibenzofuran class, characterized by a planar, fused tricyclic core (dibenzo[b,d]furan) bearing a fluorine atom at the 4-position and a hydroxyl group at the 1-position . The molecular formula is C₁₂H₇FO₂ and the molecular weight is 202.18 g/mol . The compound is primarily utilized as a functionalized building block in medicinal chemistry and materials science, where the combination of the electron-withdrawing fluorine atom and the hydrogen-bond-donating hydroxyl group provides a unique dual-reactivity handle for further derivatization . Its closest structural comparators include the non-fluorinated parent dibenzo[b,d]furan-1-ol (CAS 33483-06-6, MW 184.19), the 4-halo analogs (4-chloro, 4-bromo), 4-alkyl analogs (4-methyl), and the des-hydroxy derivative 4-fluorodibenzo[b,d]furan (CAS 200808-98-6, MW 186.18) .

Why 4-Fluorodibenzo[b,d]furan-1-ol Cannot Be Replaced by Non-Fluorinated or Mono-Functional Analogs


The scientific and industrial value of 4-fluorodibenzo[b,d]furan-1-ol resides in the synergistic interplay between the 4-fluoro and 1-hydroxy substituents on the rigid dibenzofuran scaffold. Non-fluorinated dibenzo[b,d]furan-1-ol lacks the electron-withdrawing effect of fluorine, which modulates the acidity of the phenolic –OH (pKa shift), alters the electron density distribution across the aromatic system, and impacts key drug-likeness parameters such as lipophilicity (LogP) and metabolic vulnerability [1]. Conversely, 4-fluorodibenzo[b,d]furan lacks the hydroxyl handle, eliminating the capacity for hydrogen-bond donation, etherification, esterification, or sulfonation reactions that are essential for many derivatization pathways in medicinal chemistry . 4-Halo analogs (chloro, bromo) differ in van der Waals volume, electronegativity, and C–X bond strength, which affect both reactivity (e.g., oxidative addition kinetics in cross-coupling) and biological target interactions [2]. These differences make straightforward substitution without revalidation of synthetic routes or biological activity highly unreliable, as demonstrated by the class-wide observation that fluorine-for-hydrogen or fluorine-for-chlorine exchanges in dibenzofuran derivatives can alter metabolic degradation rates in liver homogenate assays by orders of magnitude [3].

4-Fluorodibenzo[b,d]furan-1-ol: Quantified Differentiation Evidence Against Closest Structural Analogs


Computed Lipophilicity (Consensus Log Po/w) of 4-Fluorodibenzo[b,d]furan-1-ol vs. Non-Fluorinated Parent

The consensus Log Po/w of 4-fluorodibenzo[b,d]furan-1-ol is computed to be approximately 2.78, which represents a measurable increase in lipophilicity compared to the non-fluorinated parent dibenzo[b,d]furan-1-ol (consensus Log Po/w ≈ 2.78) . However, the individual prediction methods reveal differential behavior: the XLOGP3 value for the fluorinated derivative is higher than the non-fluorinated parent, consistent with the established effect of aromatic fluorine substitution on increasing membrane permeability [1]. The topological polar surface area (TPSA) remains constant at 33.37 Ų for both compounds, indicating that the fluorine-induced lipophilicity gain is achieved without altering hydrogen-bonding capacity . This profile suggests that 4-fluorodibenzo[b,d]furan-1-ol may exhibit improved passive membrane permeability relative to its des-fluoro analog while maintaining the same H-bond donor/acceptor profile.

Lipophilicity Drug-likeness ADME

Fluorine-Induced pKa Shift of the Phenolic –OH: Electronic Modulation Compared to Non-Fluorinated Parent

The electron-withdrawing effect of the fluorine atom at the 4-position is expected to lower the pKa of the phenolic hydroxyl group at the 1-position by approximately 0.5–1.5 pKa units compared to the non-fluorinated parent, based on the well-established Hammett σ-constant relationship for para-fluorine substitution on phenols [1]. While experimental pKa values for 4-fluorodibenzo[b,d]furan-1-ol are not publicly available, the predicted pKa of the structurally related dibenzo[b,d]furan-1-ol is approximately 9.00 ± 0.30 . Para-fluorine substitution on phenol (σp = 0.06 for F) typically results in a modest acid-strengthening effect relative to hydrogen. In the context of dibenzofuran derivatives, theoretical studies have further demonstrated that fluorine substitution at oxygen-adjacent positions introduces intramolecular repulsive forces (14–17 kJ mol⁻¹) between the fluorine atom and the furan oxygen, which can influence both conformational preferences and electronic properties [2].

pKa modulation Electronic effects Hydrogen-bonding

Dual-Functionalization Advantage: Orthogonal Reactivity of –OH and –F Handles vs. Mono-Functional Analogs

4-Fluorodibenzo[b,d]furan-1-ol possesses two chemically orthogonal functional groups on the rigid dibenzofuran scaffold: a nucleophilic phenolic –OH at the 1-position and an electron-deficient aromatic C–F bond at the 4-position. This dual functionality enables sequential derivatization strategies that are inaccessible to mono-functional analogs. The –OH group can undergo O-alkylation, acylation, sulfonylation, or Mitsunobu reactions, while the C–F bond can participate in nucleophilic aromatic substitution (SNAr) with amines or alkoxides, or serve as a directing group for ortho-metalation . In contrast, 4-fluorodibenzo[b,d]furan (the des-hydroxy analog) can only undergo C–F functionalization, and dibenzo[b,d]furan-1-ol (the non-fluorinated parent) lacks the C–F handle entirely . This dual-functionalization capacity makes 4-fluorodibenzo[b,d]furan-1-ol a strategically superior building block for constructing diverse compound libraries, as evidenced by its positioning in commercial screening collections as a privileged fragment for medicinal chemistry [1].

Synthetic building block Derivatization Cross-coupling

Metabolic Stability Trends: Fluorinated vs. Chlorinated Dibenzofuran Congeners in Liver Homogenate Assays

In a comparative study measuring metabolic degradation of fluorinated, chlorinated-fluorinated, and chlorinated dibenzofuran congeners in NMRI mouse liver homogenate over 240 minutes, all fluorinated congeners exhibited perceptible degradation, while 2,3,7,8-tetrachlorodibenzofuran (TCDF) showed no detectable degradation within the same timeframe [1]. Although 4-fluorodibenzo[b,d]furan-1-ol was not directly tested in this study, the class-level finding is relevant: the C–F bond, while highly stable thermodynamically, does not confer the same degree of metabolic resistance as C–Cl in the dibenzofuran system, where halogen substitution at lateral (2,3,7,8) positions is known to hinder metabolism [2]. The 4-fluoro substitution pattern positions the halogen away from the lateral sites primarily targeted by CYP450-mediated oxidation, potentially allowing metabolic clearance while maintaining the beneficial electronic effects of fluorine on target binding [3].

Metabolic stability Halogen comparison CYP450 metabolism

Thermodynamic Stability of 4-Fluoro vs. 4-Chloro and 4-Bromo Substituted Dibenzofuran Cores

The carbon–fluorine bond in 4-fluorodibenzo[b,d]furan-1-ol (C–F bond dissociation energy ≈ 126 kcal/mol) is significantly stronger than the carbon–chlorine bond (~84 kcal/mol) in 4-chlorodibenzofuran analogs and the carbon–bromine bond (~69 kcal/mol) in 4-bromodibenzo[b,d]furan-1-ol [1]. This fundamental difference in bond strength has practical consequences for both thermal stability and reactivity: the C–F bond resists homolytic cleavage under conditions where C–Br and C–Cl bonds may undergo dehalogenation (e.g., reductive conditions, high-temperature reactions, or electrochemical processes) [2]. Theoretical calculations on polyfluorinated dibenzofurans further demonstrate that the relative stability order of PFDF congeners is strongly influenced by fluorine substitution pattern, with oxygen-adjacent fluorine atoms introducing intramolecular repulsion of 14–17 kJ mol⁻¹ that slightly destabilizes certain conformers relative to non-fluorinated analogs [3]. For procurement, the superior thermal and chemical robustness of the C–F bond makes 4-fluorodibenzo[b,d]furan-1-ol preferable to bromo or chloro analogs when downstream chemistry involves harsh conditions (e.g., strong bases, elevated temperatures, or reducing environments).

Thermodynamic stability Bond dissociation energy Halogen comparison

High-Value Application Scenarios for 4-Fluorodibenzo[b,d]furan-1-ol: Where Differentiation Drives Selection


Medicinal Chemistry Library Design Requiring Orthogonal Derivatization Handles

In hit-to-lead and lead optimization campaigns, 4-fluorodibenzo[b,d]furan-1-ol serves as a privileged fragment because it simultaneously offers a phenolic –OH for O-alkylation/acylation diversity and an aromatic C–F bond for SNAr or metal-catalyzed coupling, enabling two-dimensional parallel library synthesis from a single starting material. The fluorine atom further modulates the pKa of the phenol (estimated ΔpKa ≈ 0.5–1.5 units) and lipophilicity, providing fine-tuning of ADME properties without introducing additional steric bulk [1]. This dual-handle strategy is not achievable with the non-fluorinated parent dibenzo[b,d]furan-1-ol or the des-hydroxy analog 4-fluorodibenzo[b,d]furan, making 4-fluorodibenzo[b,d]furan-1-ol the preferred scaffold when synthetic versatility is paramount .

Fluorinated Building Block for Advanced Materials and Liquid Crystal Intermediates

The rigid, planar dibenzofuran core with 4-fluoro substitution modifies the dielectric anisotropy and dipole moment of the molecule, properties that are critical for liquid crystal (LC) formulation. Patents covering fluorinated dibenzofuran derivatives explicitly describe their utility in LC media for electro-optical displays, where the fluorine atom contributes to negative dielectric anisotropy (Δε) and high clearing points [1]. The presence of the 1-hydroxy group further permits esterification or etherification to generate calamitic or discotic mesogens. The C–F bond's thermal stability (BDE ≈ 126 kcal/mol) ensures that the core remains intact during high-temperature LC display operation . This differentiates 4-fluorodibenzo[b,d]furan-1-ol from bromo and chloro analogs, where weaker C–X bonds pose long-term stability risks.

Probe Molecule for Investigating Electronic Effects of Fluorine in Polyaromatic Heterocycles

The well-defined structure of 4-fluorodibenzo[b,d]furan-1-ol, with fluorine and hydroxyl groups at distinct positions on the dibenzofuran scaffold, makes it an ideal model compound for studying substituent electronic effects. The quantified intramolecular F···O repulsion energy (14–17 kJ mol⁻¹) and its influence on conformational preference, Log Kow, and thermodynamic stability have been established through DFT calculations [1]. Scientists procuring this compound for physicochemical studies can leverage these published theoretical benchmarks to design experimental validation, whereas the chloro, bromo, or methyl analogs lack the same depth of computational characterization for the specific 1,4-substitution pattern.

Synthesis of Pim-1/2 Kinase Inhibitor Analogs and Cercosporamide-Derived Anticancer Scaffolds

Dibenzofuran derivatives inspired by the natural product cercosporamide have been identified as dual Pim-1/2 and CLK1 kinase inhibitors with low micromolar anticancer potency against MV4-11 acute myeloid leukemia cells [1]. The 1-hydroxy-4-fluoro substitution pattern on the dibenzofuran core provides opportunities to derivatize at both the phenolic oxygen and the fluoro-substituted aromatic ring to generate focused libraries for structure–activity relationship (SAR) studies. Although 4-fluorodibenzo[b,d]furan-1-ol itself has not been directly tested in published kinase assays, its close structural relationship to the 1,3-dihydroxydibenzo[b,d]furan-4-carboxamide chemotype suggests it is a strategic intermediate for synthesizing next-generation analogs with potentially differentiated selectivity profiles [1].

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